吡苯carb

描述

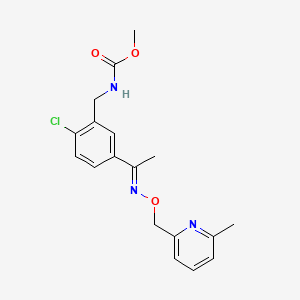

吡苯carb是一种新型的苄基氨基甲酸酯类杀菌剂,对多种植物病原真菌具有广谱活性。 它对灰霉病(由灰葡萄孢菌引起)和茎腐病(由核盘菌引起)特别有效 . This compound的化学名称为甲基 {2-氯-5-[(1E)-1-(6-甲基-2-吡啶基甲氧基亚氨基)乙基]苄基}氨基甲酸酯 .

科学研究应用

吡苯carb具有广泛的科学研究应用,包括:

化学: 用作研究苄基氨基甲酸酯类杀菌剂的模型化合物。

生物学: 研究其对真菌病原体和植物病害的影响。

医学: 由于其抗真菌特性,正在探索其潜在的治疗应用。

工业: 在农业实践中用于控制作物中的真菌感染.

作用机制

吡苯carb通过抑制呼吸链电子传递系统中复合物 III 的细胞色素 b 酶发挥作用 . 这种抑制会破坏线粒体呼吸,导致真菌细胞中 ATP 合成的停止。 This compound的分子靶标是细胞色素 bc1 复合体,它与 Qo 位点结合,阻止细胞色素 b 和细胞色素 c1 之间的电子传递 .

生化分析

Biochemical Properties

Pyribencarb plays a crucial role in biochemical reactions by targeting cytochrome b of complex III in the electron transport system of the respiratory chain . It acts as a quinone outside inhibitor (QoI), disrupting mitochondrial respiration by binding to the Qo site of the cytochrome bc1 enzyme complex . This interaction inhibits the synthesis of ATP in fungal cells, preventing electron transmission between cytochrome b and cytochrome c1 . Pyribencarb’s inhibitory effects on the succinate-cytochrome c reductase activities of plants, rats, and carp are relatively weak compared to strobilurin fungicides, indicating its superior selectivity and selective toxicity .

Cellular Effects

Pyribencarb significantly impacts various types of cells and cellular processes. In fungal cells, it increases exopolysaccharide content and reduces cell membrane permeability and oxalic acid content . These changes lead to contorted hyphae and increased offshoots in Sclerotinia sclerotiorum . Pyribencarb also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the electron transport system, ultimately disrupting ATP synthesis and energy production .

Molecular Mechanism

At the molecular level, Pyribencarb exerts its effects by binding to the Qo site of the cytochrome bc1 enzyme complex (complex III) in the electron transport system . This binding interrupts mitochondrial respiration, inhibiting ATP synthesis in fungal cells . The compound’s unique binding site on cytochrome b differentiates it from other strobilurin fungicides, allowing it to inhibit strobilurin-resistant strains of fungi . Pyribencarb’s molecular docking studies reveal binding energies that further elucidate its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, Pyribencarb’s effects change over time. The compound exhibits stability and maintains its inhibitory potency against cytochrome b enzyme in QoI-resistant strains of Botrytis cinerea . Long-term studies indicate that Pyribencarb provides adequate control in field experiments where QoI-resistant strains exist . The extent of sensitivity reduction in QoI-resistant strains to Pyribencarb is lower than to other QoI fungicides .

Dosage Effects in Animal Models

The effects of Pyribencarb vary with different dosages in animal models. At lower concentrations, Pyribencarb significantly increases exopolysaccharide content and reduces cell membrane permeability and oxalic acid content in Sclerotinia sclerotiorum

Metabolic Pathways

Pyribencarb is involved in metabolic pathways that include interactions with cytochrome b of complex III in the electron transport system . It inhibits the succinate-cytochrome c reductase activities, affecting metabolic flux and metabolite levels in fungal cells . The compound’s role as a mitochondrial cytochrome-bc1 complex inhibitor highlights its impact on cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, Pyribencarb is transported and distributed by interacting with specific transporters and binding proteins . Its localization and accumulation are influenced by its binding to the Qo site of the cytochrome bc1 enzyme complex . This interaction ensures that Pyribencarb effectively disrupts mitochondrial respiration in target fungal cells .

Subcellular Localization

Pyribencarb’s subcellular localization is primarily within the mitochondria, where it targets the cytochrome bc1 enzyme complex . This localization is crucial for its activity and function as a quinone outside inhibitor. The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effectiveness in inhibiting mitochondrial respiration .

准备方法

合成路线和反应条件: 吡苯carb通过多步合成过程制备,包括 2-氯-5-[(1E)-1-(6-甲基-2-吡啶基甲氧基亚氨基)乙基]苄胺与甲基氯甲酸酯反应 . 反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。

工业生产方法: this compound的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括纯化步骤,例如结晶和过滤,以获得最终产物的纯净形式 .

化学反应分析

反应类型: 吡苯carb会经历各种化学反应,包括:

氧化: this compound可以被氧化形成相应的氧化物。

还原: 还原反应可以将this compound转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和亲核试剂等试剂.

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成氧化物,而取代反应可以生成各种取代衍生物 .

相似化合物的比较

吡苯carb由于其苄基氨基甲酸酯结构在杀菌剂中是独一无二的,这使其与其他杀菌剂(如嘧菌酯)区分开来 . 类似的化合物包括:

嘧菌酯类: 这些杀菌剂也抑制线粒体呼吸,但具有不同的化学结构。

苯并咪唑类: 另一类作用方式不同的杀菌剂。

二羧酰亚胺类: 靶向真菌细胞中不同途径的杀菌剂.

生物活性

Pyribencarb is a novel benzylcarbamate-type fungicide primarily developed for the control of various plant pathogenic fungi, notably Botrytis cinerea and Sclerotinia sclerotiorum. This article explores the biological activity of pyribencarb, detailing its mode of action, efficacy against resistant strains, and overall impact on fungal life stages.

Chemical Structure and Mode of Action

Pyribencarb functions as a Qo (quinone outside) inhibitor targeting cytochrome b in complex III of the mitochondrial electron transport chain. This mechanism disrupts the respiration process in fungi, leading to their death. The compound exhibits a unique binding site on cytochrome b, differing from traditional strobilurin fungicides, providing enhanced selectivity and reduced toxicity to non-target organisms such as plants and animals .

Efficacy Against Fungal Pathogens

Pyribencarb has shown significant antifungal activity against various pathogens. In laboratory studies, it effectively inhibited:

- Spore Germination : Preventing the initial growth phase of fungi.

- Germ Tube Elongation : Inhibiting the development of structures that lead to infection.

- Mycelial Growth : Stopping the expansion of fungal colonies.

- Sporulation : Reducing the production of spores, which are crucial for fungal reproduction.

The compound demonstrated a strong inhibitory effect on all life stages of B. cinerea, with its efficacy surpassing several other fungicides .

Comparative Efficacy Table

| Fungicide | Target Pathogen | EC50 (µg/mL) | Notes |

|---|---|---|---|

| Pyribencarb | Botrytis cinerea | 6.76 | Superior activity compared to other fungicides. |

| Diethofencarb | B. cinerea | 2.95 | Traditional carbamate with lower efficacy. |

| Chlorothalonil | B. cinerea | 6.56 | Comparable activity; pyribencarb shows broader spectrum. |

| Carbendazim | B. cinerea | 0.24 | Strong activity but resistance issues noted. |

Resistance Management

Pyribencarb has been particularly effective against strains of B. cinerea that have developed resistance to other fungicides, including benzimidazole and dicarboximide fungicides. Field trials indicate that while some cross-resistance occurs, the sensitivity reduction in resistant strains is less pronounced compared to other QoI fungicides . This property makes pyribencarb a valuable tool in integrated pest management strategies.

Case Studies

- Field Trials in Japan :

- Laboratory Studies :

属性

IUPAC Name |

methyl N-[[2-chloro-5-[C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFYLQMIDWBKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。